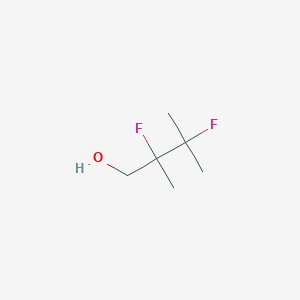

2,3-Difluoro-2,3-dimethylbutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluoro-2,3-dimethylbutan-1-ol is a chemical compound with the molecular formula C6H12F2O . It has a molecular weight of 138.16 . It is in liquid form .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-2,3-dimethylbutan-1-ol is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,3-Difluoro-2,3-dimethylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 138.16 . The compound’s InChI code is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 , which provides information about its molecular structure.科学的研究の応用

Catalysis and Decomposition

- Research has explored the gas-phase decomposition of 2,3-dimethylbutan-2-ol, catalyzed by hydrogen bromide, resulting in the formation of 2,3-dimethylbut-1-ene, 2,3-dimethylbut-2-ene, and water (Johnson & Stimson, 1968).

- The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane have been computationally studied, revealing insights into the reaction pathways and product formation (Shiroudi & Zahedi, 2016).

Dynamics in Plastic Crystalline Phases

- A study on 2,2-dimethylbutan-1-ol, 3,3-dimethylbutan-1-ol, and 3,3-dimethylbutan-2-ol has provided quantitative insights into their internal motions, overall molecular reorientations, and molecular self-diffusion in liquid and plastic crystalline phases (Carignani et al., 2018).

Reaction Mechanisms

- The acid-catalyzed rearrangement of deuterium-labeled 2,3-dimethylbutan-2-ol has been examined, shedding light on the rate and pathway of rearrangement via hydride shift and elimination/addition reactions (Kronja et al., 1999).

Hydrogenolysis Studies

- Hydrogenolysis of 2,3-dimethylbutane has been investigated using various supported catalysts, offering insights into the selectivity and reaction mechanisms (Machiels, 1979).

Radiolysis and Molecular Behavior

- The gamma radiolysis of liquid 2,3-dimethylbutane has been studied, identifying fragmentation products and their formation mechanisms (Castello et al., 1974).

- The crystal structure and molecular behavior of 2,3-dibromo-2,3-dimethylbutane at room temperature have been analyzed, revealing a disordered nature in its crystal structure (Namba et al., 1970).

Molecular Rotation and Translation in Crystals

- A study on the nuclear magnetic resonance absorption of solid solutions of 2,2-dimethylbutane and 2,3-dimethylbutane has provided valuable data on the rotational transitions and thermal properties of these compounds (Aston et al., 1956).

Solid State Polymorphism

- The solid state polymorphism of 2,3-dimethylbutane has been explored through nuclear magnetic resonance, X-ray, and thermal measurements, contributing to the understanding of its phase transitions (Anderton & Llewellyn, 1973).

Safety and Hazards

The safety information for 2,3-Difluoro-2,3-dimethylbutan-1-ol indicates that it is classified under GHS07 . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

将来の方向性

The field of difluoromethylation, which is relevant to compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area is likely to continue exploring new reagents and methods for difluoromethylation, potentially opening up new possibilities for the synthesis and application of compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol.

特性

IUPAC Name |

2,3-difluoro-2,3-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVQBCHNJVXEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-2,3-dimethylbutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

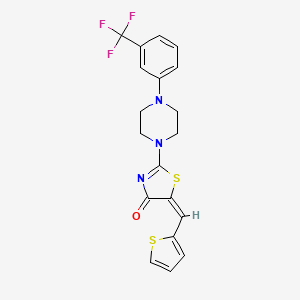

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)

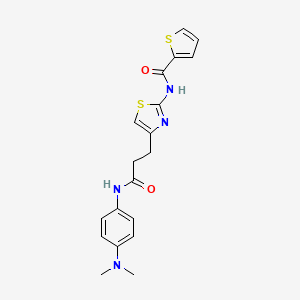

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

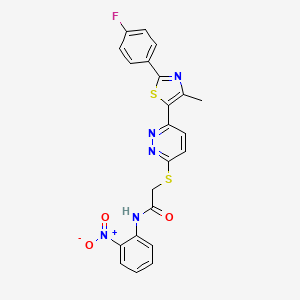

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)